molecular formula C11H10Cl2O3 B178778 Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate CAS No. 172168-01-3

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Cat. No. B178778
M. Wt: 261.1 g/mol
InChI Key: XYMHCPKOFUYEPU-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical compound. It is a dichlorobenzene, an oxazolidinone, a dicarboximide, and an ethyl ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a compound with a similar dichlorophenyl group, has been described . Additionally, the catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For instance, the structure of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine was analyzed using ¹H-NMR and 13 C-NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, has been analyzed . Additionally, the catalytic protodeboronation of alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the properties of ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate were described .

Scientific Research Applications

1. Polymorphic Forms Characterization

A study on a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms. These forms showed similar spectra and diffraction patterns, posing challenges in analytical and physical characterization. The study utilized capillary powder X-ray diffraction, single crystal X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods, indicating the complexity of analyzing such compounds (Vogt, Williams, Johnson, & Copley, 2013).

2. Synthesis Approaches

Another study developed a synthesis approach for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, a compound structurally similar to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. The approach was based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method highlights the versatility and adaptability in synthesizing related compounds (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

3. Advanced Oxidation Processes

In research related to wastewater treatment, Ethyl acetate extracts revealed 2,4-dichlorophenyl formate as a transient product during the mineralization of 2,4-D by Fe3+ -catalyzed hydrogen peroxide. This suggests potential applications of related compounds in environmental science and wastewater treatment processes (Sun & Pignatello, 1993).

4. Asymmetric Reduction Using Fungi

A study on asymmetric reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols by Rhizopus species indicates the biotechnological potential of these compounds. The research provides insight into the use of fungi for the enantioselective reduction of similar compounds (Salvi & Chattopadhyay, 2006).

5. Quantitative Bioanalytical Method Development

A novel molecule structurally similar to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate demonstrated potent acetylcholinesterase inhibition. This study involved developing a rapid and selective bioanalytical method for quantitative measurement, including its physicochemical characterization and in vitro metabolite profiling. Such research underscores the pharmaceutical and biochemical significance of these compounds (Nemani, Shard, & Sengupta, 2018).

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Dichlorophenyl isocyanate, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMHCPKOFUYEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374208
Record name ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

CAS RN

172168-01-3
Record name Ethyl 3,5-dichloro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172168-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Shu, X Cai, J Li, Y Feng, A Dai, J Wang… - Bioorganic & Medicinal …, 2016 - Elsevier
Glucagon receptor antagonists possess a great potential for treatment of type 2 diabetes mellitus. A series of pyrazole-containing derivatives were designed, synthesized and evaluated …
Number of citations: 15 www.sciencedirect.com

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